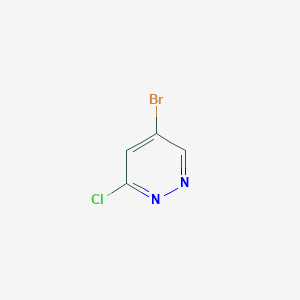
5-Bromo-3-chloropyridazine
Descripción general
Descripción
5-Bromo-3-chloropyridazine is a useful research compound. Its molecular formula is C4H2BrClN2 and its molecular weight is 193.43 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Bromo-3-chloropyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
- Molecular Formula : CHBrClN
- Molecular Weight : 193.43 g/mol
- CAS Number : 1196155-33-5
- Purity : Typically around 95% .
Synthesis
The synthesis of this compound generally involves the bromination and chlorination of pyridazine derivatives. Various synthetic routes have been explored, including reactions with electrophilic halogenating agents. The compound serves as a precursor for further modifications that enhance its biological activity.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been utilized in the synthesis of triazolo[4,3-c]pyrimidines, which demonstrated varied antimicrobial activity against clinically isolated strains.
Antitumor Activity
The compound has also shown potential in cancer research. In vitro assays have revealed that derivatives of pyridazine, including those based on this compound, can inhibit the activity of specific kinases involved in tumor growth. For example, enantiomers derived from similar scaffolds have been reported to inhibit PI3Kα kinase with IC values ranging from 1.08 to 2.69 μM .
Case Studies
- In Vitro Cytotoxicity :
- Herbicidal Activity :
The biological activity of this compound is attributed to its ability to interact with various biological targets. The presence of bromine and chlorine atoms in its structure enhances its lipophilicity and reactivity, allowing it to form hydrogen bonds and engage in π-π interactions with target proteins.
Toxicological Profile
While exploring its biological activities, it is essential to consider the toxicological aspects. The compound has been classified under several hazard categories:
- Acute Toxicity (Oral) : Category 4 (H302)
- Skin Corrosion/Irritation : Category 2 (H315)
- Serious Eye Damage/Eye Irritation : Category 2 (H319) .
Summary Table of Biological Activities
Propiedades
IUPAC Name |
5-bromo-3-chloropyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2/c5-3-1-4(6)8-7-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLXLNJWIQSHPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717765 | |
| Record name | 5-Bromo-3-chloropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196155-33-5 | |
| Record name | 5-Bromo-3-chloropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















